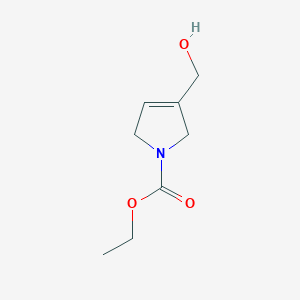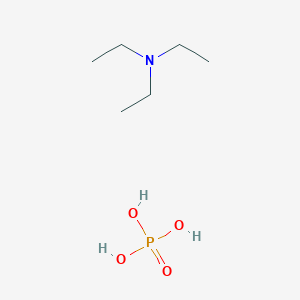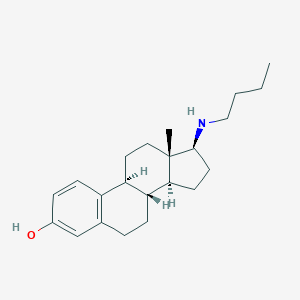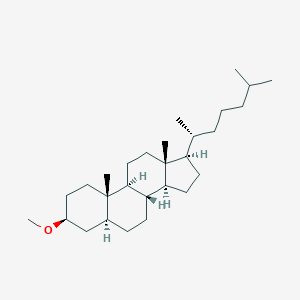
Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate, also known as HMDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. HMDP is a versatile molecule that can be synthesized using different methods and has unique properties that make it an attractive candidate for several applications.
Mechanism of Action
The mechanism of action of Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects:
Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate has been shown to have several biochemical and physiological effects, including the inhibition of inflammation, the induction of apoptosis, and the modulation of oxidative stress. Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate has several advantages for lab experiments, including its ease of synthesis, its versatility, and its potential applications in various fields. However, Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate also has some limitations, including its stability and solubility, which can affect its efficacy in certain applications.
Future Directions
There are several future directions for the study of Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate. One potential direction is the development of novel Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate derivatives with improved efficacy and stability. Another potential direction is the study of Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate in combination with other compounds, such as chemotherapy drugs, to enhance their efficacy. Additionally, the study of Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate in animal models and clinical trials may provide further insight into its potential applications in medicine. Finally, the study of Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate in agriculture and material science may lead to the development of novel and sustainable solutions for these fields.
Synthesis Methods
Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate can be synthesized using various methods, including the Paal-Knorr reaction, the Biginelli reaction, and the Hantzsch reaction. The Paal-Knorr reaction involves the condensation of an amino acid with a 1,4-dicarbonyl compound, such as ethyl acetoacetate, in the presence of an acid catalyst. The Biginelli reaction involves the condensation of an aldehyde, a urea, and a 1,3-dicarbonyl compound in the presence of an acid catalyst. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. Each of these methods has its advantages and limitations, and the choice of method depends on the desired outcome and the available resources.
Scientific Research Applications
Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate has been studied extensively for its potential applications in various fields. In medicine, Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. It has also been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. In agriculture, Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate has been shown to have antifungal and insecticidal properties and has been studied as a potential alternative to traditional pesticides. In material science, Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate has been studied for its potential use in the synthesis of novel materials, such as metal-organic frameworks.
properties
CAS RN |
128259-48-3 |
|---|---|
Product Name |
Ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate |
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
ethyl 3-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)9-4-3-7(5-9)6-10/h3,10H,2,4-6H2,1H3 |
InChI Key |
HFMUOKAVEDFMJQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC=C(C1)CO |
Canonical SMILES |
CCOC(=O)N1CC=C(C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-](/img/structure/B157439.png)




